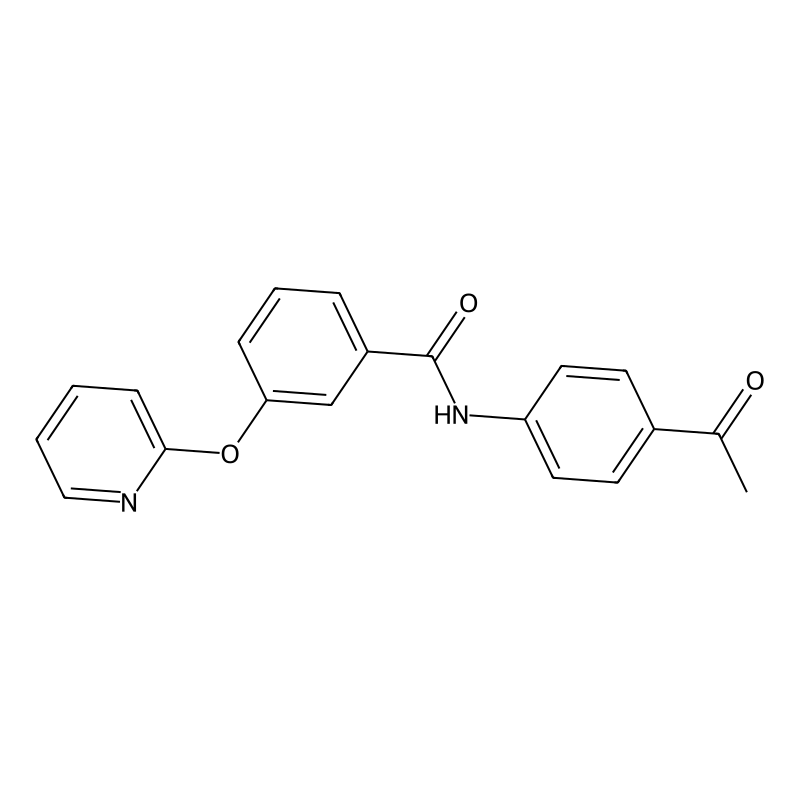

N-(4-acetylphenyl)-3-(pyridin-2-yloxy)benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Medicinal Chemistry:

N-(4-acetylphenyl)-3-(pyridin-2-yloxy)benzamide has been investigated for its potential antimicrobial activity. Studies have shown moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. However, further research is needed to determine its efficacy and potential for development into a therapeutic agent.

Enzyme Inhibition:

This compound has also been explored for its ability to inhibit certain enzymes. Research suggests that it may act as a kinase inhibitor, specifically targeting enzymes involved in cell signaling pathways []. Kinase inhibition is a promising strategy for developing drugs for various diseases, including cancer and inflammatory conditions. However, more research is required to fully understand the specific mechanisms of action and potential therapeutic applications of N-(4-acetylphenyl)-3-(pyridin-2-yloxy)benzamide in this context.

N-(4-acetylphenyl)-3-(pyridin-2-yloxy)benzamide is a synthetic organic compound characterized by its unique structure, which consists of a benzamide core substituted with an acetylphenyl group and a pyridin-2-yloxy moiety. This compound is notable for its potential biological activities and applications in medicinal chemistry. The molecular formula for N-(4-acetylphenyl)-3-(pyridin-2-yloxy)benzamide is C16H15N2O2, and its structure can be represented as follows:

The presence of both the acetyl and pyridine functionalities contributes to its reactivity and interaction with biological targets.

The compound's reactivity can be summarized as follows:

- Hydrolysis: Converts to corresponding acid and amine.

- Electrophilic Aromatic Substitution: Potential for substitution at ortho or para positions on the aromatic rings.

Research indicates that N-(4-acetylphenyl)-3-(pyridin-2-yloxy)benzamide exhibits significant biological activity, particularly in the realm of pharmacology. It has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit certain enzymes involved in disease processes. The pyridine moiety is known to enhance bioactivity by facilitating interactions with biological receptors.

In vitro studies have shown that compounds with similar structures often display cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy.

The synthesis of N-(4-acetylphenyl)-3-(pyridin-2-yloxy)benzamide typically involves a multi-step process:

- Formation of the Acetylphenyl Intermediate: This can be achieved through acetylation of an appropriate phenol derivative.

- Coupling Reaction: The acetylphenyl intermediate is then reacted with pyridin-2-ol in the presence of a coupling agent (e.g., EDC or DCC) to form the desired benzamide.

- Purification: The product is purified using techniques such as recrystallization or chromatography.

The general reaction scheme can be represented as follows:

N-(4-acetylphenyl)-3-(pyridin-2-yloxy)benzamide has several potential applications:

- Pharmaceuticals: As a lead compound in drug discovery aimed at developing anti-inflammatory or anticancer agents.

- Biochemical Research: Utilized in studies examining enzyme inhibition or receptor interactions.

- Material Science: Investigated for use in creating functional materials due to its unique chemical properties.

Interaction studies involving N-(4-acetylphenyl)-3-(pyridin-2-yloxy)benzamide primarily focus on its binding affinity and inhibitory effects on specific biological targets. These studies often employ techniques such as:

- Molecular Docking: To predict how the compound interacts with target proteins.

- Enzyme Inhibition Assays: To quantify its effectiveness against various enzymes.

Results from these studies indicate that the compound has a favorable binding profile with certain kinases and enzymes relevant to disease pathways.

Several compounds share structural similarities with N-(4-acetylphenyl)-3-(pyridin-2-yloxy)benzamide, including:

| Compound Name | Structure Description |

|---|---|

| N-(4-acetylphenyl)benzamide | Benzamide with an acetophenone substituent |

| 3-isopropoxybenzamide | Benzamide with an isopropoxy substituent |

| N-(pyridin-4-yl)benzamide | Benzamide with a pyridine substituent |

| 4-nitro-N-(pyridin-4-yl)benzamide | Benzamide with a nitro group on the phenyl ring |

Uniqueness

N-(4-acetylphenyl)-3-(pyridin-2-yloxy)benzamide stands out due to its dual functionality combining both acetophenone and pyridine moieties, which may enhance its biological activity compared to other simpler benzamides. The specific positioning of these functional groups allows for unique interactions within biological systems, potentially leading to novel therapeutic applications.